
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C13H15ClO4 It is an ester derivative of pentanoic acid, featuring a chlorophenoxy group and a methyl group attached to the pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester typically involves the esterification of 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoic acid and ethanol.
Reduction: 2-(4-chlorophenoxy)-4-methyl-3-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The ester functionality allows the compound to be hydrolyzed in biological systems, releasing the active acid form, which can then exert its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester: Similar structure but with an additional methyl group.
2-(4-chlorophenoxy)pentanoic acid: The acid form without the ester group.
4-chlorophenoxyacetic acid: A simpler structure with only the chlorophenoxy group attached to acetic acid.
Uniqueness
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group enhances its interaction with biological targets, while the ester functionality allows for controlled release of the active acid form in biological systems.
Propriétés
Numéro CAS |
823214-62-6 |
|---|---|
Formule moléculaire |
C14H17ClO4 |
Poids moléculaire |
284.73 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C14H17ClO4/c1-4-18-14(17)13(12(16)9(2)3)19-11-7-5-10(15)6-8-11/h5-9,13H,4H2,1-3H3 |
Clé InChI |
JDPZYPPPGMBZEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C(C)C)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
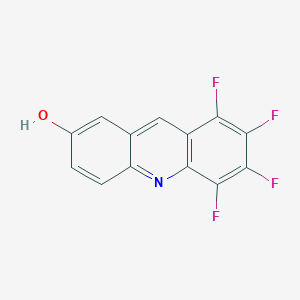


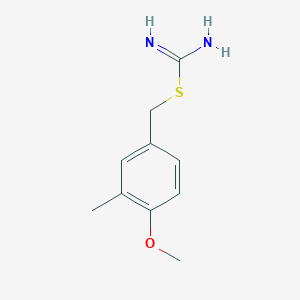

![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)
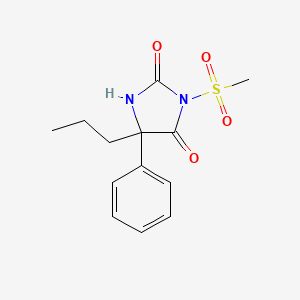
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)
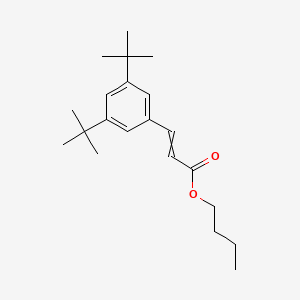
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
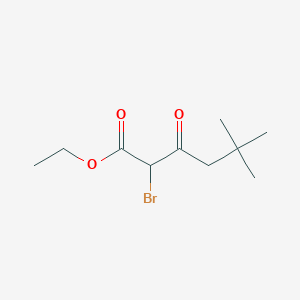
![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
